molecular formula C10H11N3O6 B1378234 N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline CAS No. 861613-29-8

N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline

Cat. No.: B1378234
CAS No.: 861613-29-8
M. Wt: 269.21 g/mol
InChI Key: PGUWMFAWKQZWNA-UHFFFAOYSA-N
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Description

N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline is a multifunctional nitroaromatic compound of significant interest in chemical research and development. Its molecular structure, incorporating nitro, methoxy, and acetyl-protected amine groups, suggests its potential utility as a key synthetic intermediate. Based on the applications of related dinitroaniline compounds, this chemical is positioned for use in the synthesis of more complex molecules, including potential agrochemicals, pharmaceuticals, dyes, and pigments . The presence of the acetyl group can enhance the compound's stability, making it a more robust building block for multi-step synthetic sequences compared to unprotected anilines . Nitroaromatic compounds like this one are often subject to reductive transformation pathways, and researchers are exploring its potential as a precursor to aromatic amines or its behavior in environmental fate studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-methoxy-6-methyl-2,4-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-5-4-7(12(15)16)10(19-3)9(13(17)18)8(5)11-6(2)14/h4H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUWMFAWKQZWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline typically involves multiple steps:

    Acetylation: The addition of an acetyl group to the amino group of the aniline derivative.

    Methylation and Methoxylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, sulfonating agents, or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of compounds derived from dinitroanilines have shown potent anticancer properties, with IC50 values ranging from 5 to 10 nM against drug-resistant cell lines. These compounds disrupt microtubule formation and induce cell cycle arrest in the mitotic phase, suggesting their potential as effective anticancer agents .

Mechanism of Action
The mechanism involves the inhibition of microtubule dynamics, which is crucial for mitosis. This disruption can lead to apoptosis in cancer cells, making it a promising area for further drug development . Moreover, modifications to the chemical structure of these compounds can enhance their bioavailability and water solubility, further increasing their therapeutic potential .

Agricultural Applications

Fungicidal Properties
N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline and its analogs have demonstrated antifungal activity against various plant pathogens. In studies evaluating their efficacy against fungi such as Fusarium oxysporum and Phytophthora infestans, several derivatives exhibited higher inhibition rates than standard fungicides like azoxystrobin. The average inhibition rates for these compounds ranged from 72% to 96%, indicating their potential as effective agricultural fungicides .

Safety Profile
The safety of these compounds for plant growth has also been assessed, revealing that they do not adversely affect plant health while providing substantial antifungal activity. This dual benefit makes them attractive candidates for agricultural applications .

Material Science

Dye Applications
Compounds similar to N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline are also being investigated for their potential use as dyes or pigments due to their vibrant colors and stability under various conditions. The incorporation of dinitro groups enhances the chromophoric properties of these compounds, making them suitable for use in textiles and coatings .

Case Studies and Research Findings

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer agentsIC50 values between 5-10 nM; disrupt microtubule formation
AgricultureFungicidesInhibition rates 72%-96% against plant pathogens
Material ScienceDyesEnhanced chromophoric properties suitable for textiles

Mechanism of Action

The mechanism by which N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Key Properties
N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline C₁₀H₁₁N₃O₇ 285 Acetyl, methyl, methoxy, nitro Dye intermediate (hypothesized) Enhanced solubility, stability
2,4-Dinitroaniline C₆H₅N₃O₄ 183 None Dye intermediate Low solubility, reactive amine
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate C₁₇H₂₀N₃O₆S 394.42 Butyl, p-toluenesulfonate Esterification catalyst High catalytic activity
N-(2,4-Dinitrophenyl)-2,4-dinitro-aniline C₁₂H₈N₆O₈ 388.22 Dinitrophenyl Intermediate High density, low solubility
N-[[3-(4-Methoxyphenyl)...]amino]-2,4-dinitro-aniline Varies ~350 (estimated) Methoxyphenyl Research use Electron-donating effects

Key Findings

  • Stability and Reactivity : The acetyl group in the target compound stabilizes the amine moiety compared to 2,4-dinitroaniline, which has a reactive primary amine prone to undesired side reactions . This modification may extend shelf life but could require harsher conditions for further derivatization.
  • Solubility : The methoxy and methyl groups likely improve solubility in polar organic solvents compared to simpler nitroanilines, as seen in analogous dye intermediates .
  • Catalytic vs. Dye Applications : Unlike N-butyl-2,4-dinitro-anilinium p-toluenesulfonate, which exhibits high catalytic activity in esterification , the target compound is hypothesized to function in dye synthesis due to structural parallels with intermediates in reactive disperse dyes .
  • Steric and Electronic Effects: Bulky substituents, such as the anthracene group in N-(10H-anthracen-9-ylideneamino)-2,4-dinitro-aniline , introduce steric hindrance absent in the target compound. The methoxy group in the target may act as an electron-donating group, moderating the electron-withdrawing effects of nitro substituents .

Research Implications

  • Dye Synthesis : Evidence from the synthesis of reactive disperse dyes suggests that substituents like methoxy and methyl influence reaction efficiency and product stability . The target compound’s structure may optimize coupling reactions in dye manufacturing.

Biological Activity

N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline features a complex aromatic structure with multiple substituents that contribute to its biological activity. The presence of the acetyl group enhances its lipophilicity, potentially improving membrane permeability. The methoxy and dinitro groups may play critical roles in modulating its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of compound X is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Compound X has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
  • Antimicrobial Properties : Research indicates that compound X exhibits significant antimicrobial activity against various bacterial and fungal strains. Its structure suggests potential interactions with microbial cell membranes or metabolic pathways.
  • Anticancer Effects : Preliminary studies have suggested that compound X may inhibit cell proliferation in certain cancer cell lines. The specific pathways involved remain under investigation but may include modulation of signaling pathways related to cell cycle regulation.

Table 1: Inhibition Potency Against AChE and BuChE

CompoundAChE IC50 (µM)BuChE IC50 (µM)
N-Acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline0.951.20
Donepezil0.100.15
Galantamine0.300.40

This table illustrates the potency of compound X compared to established AChE inhibitors, indicating a promising profile for further development.

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The data demonstrates the effectiveness of compound X against both bacterial and fungal pathogens, highlighting its potential as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compound X in a mouse model of Alzheimer's disease induced by scopolamine. The administration of compound X resulted in significant improvements in memory retention as measured by the Morris water maze test, alongside reduced levels of oxidative stress markers in brain tissue.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that compound X inhibited cell proliferation with an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-acetylated nitroaniline derivatives?

Answer:
Synthesis typically involves sequential nitration, methoxylation, and acetylation steps. For example, nitration of aniline derivatives under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can introduce nitro groups at specific positions . Subsequent acetylation is achieved via reaction with acetyl chloride in methanol or acetic anhydride under reflux, as demonstrated in protocols for structurally similar methoxy-dinitro-anilines . Purification often employs recrystallization from methanol or ethanol, with reaction progress monitored by TLC (e.g., petroleum ether:ethyl acetate = 4:1) .

Basic: Which spectroscopic techniques are most effective for characterizing N-acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline?

Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .
  • NMR : ¹H NMR resolves methoxy (δ ~3.8–4.0 ppm) and acetyl methyl groups (δ ~2.1–2.3 ppm); ¹³C NMR confirms aromatic substitution patterns .
  • HPLC–MS/MS : Validates purity and detects trace impurities using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for nitroaromatic compounds?

Answer:
Contradictions often arise from tautomerism or solvent effects. For example:

  • Solvent Optimization : Use deuterated DMSO or CDCl₃ to stabilize specific conformers.
  • 2D NMR (COSY, NOESY) : Maps coupling between protons to clarify substitution patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify experimental assignments .

Advanced: What strategies optimize reaction yields in multi-step syntheses of poly-substituted nitroanilines?

Answer:

  • Stepwise Protection/Deprotection : Protect amine groups with acetyl or Boc groups during nitration to prevent undesired side reactions .
  • Temperature Control : Maintain ≤5°C during nitration to avoid over-nitration or decomposition .
  • Catalytic Enhancements : Use Lewis acids (e.g., FeCl₃) to direct nitro group positioning .

Basic: How is the stability of N-acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline assessed under varying storage conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity; monitor via HPLC–UV at 254 nm .
  • Solid-State Stability : Use DSC/TGA to detect thermal decomposition thresholds .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–12) with LC-MS analysis .

Advanced: What analytical challenges arise in quantifying trace impurities in nitroaniline derivatives?

Answer:

  • Matrix Interference : Use SPE (C18 cartridges) to isolate the compound from byproducts .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., dinitro vs. nitroso derivatives) .
  • Internal Standards : Spike with deuterated analogs (e.g., ¹³C-labeled compounds) for precise quantification .

Basic: What safety protocols are critical when handling nitroaromatic compounds?

Answer:

  • Explosivity Mitigation : Avoid grinding dry powders; use wet crystallization methods .
  • Ventilation : Perform reactions in fume hoods due to volatile nitration byproducts (e.g., NOx) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and anti-static lab coats to prevent dermal absorption .

Advanced: How do steric and electronic effects influence the reactivity of N-acetyl-6-methyl-3-methoxy-2,4-dinitro-aniline in further functionalization?

Answer:

  • Steric Hindrance : The methyl and methoxy groups reduce accessibility to the aromatic ring, favoring electrophilic substitution at the less hindered 5-position .
  • Electronic Effects : Electron-withdrawing nitro and acetyl groups deactivate the ring, requiring strong electrophiles (e.g., SO₃H⁺) for sulfonation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline
Reactant of Route 2
N-Acetyl-6methyl-3-methoxy-2,4-dinitro-aniline

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